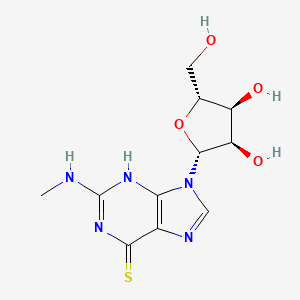![molecular formula C21H22N2O5 B13365072 Ethyl 3-amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13365072.png)
Ethyl 3-amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate is a complex organic compound that belongs to the class of spirochromenes These compounds are known for their unique structural features, which include a spiro-connected chromene and indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate typically involves multicomponent reactions. One common method is a one-pot, three-component reaction involving 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and ethyl 2-cyanoacetate. This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and carried out in ethanol at 60–65°C for 60–90 minutes .
Industrial Production Methods
This includes the use of environmentally friendly solvents and catalysts to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to basic pH .
Major Products
The major products formed from these reactions include various substituted spirochromenes and indoles, which can have different functional groups attached depending on the reagents used .
Applications De Recherche Scientifique
Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate is unique due to its spiro-connected chromene and indole moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H22N2O5 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
ethyl 3'-amino-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-2'-carboxylate |
InChI |
InChI=1S/C21H22N2O5/c1-4-27-18(25)16-17(22)21(11-7-5-6-8-12(11)23-19(21)26)15-13(24)9-20(2,3)10-14(15)28-16/h5-8H,4,9-10,22H2,1-3H3,(H,23,26) |
Clé InChI |
ZNZUTOWTNUMEAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2(C3=CC=CC=C3NC2=O)C4=C(O1)CC(CC4=O)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone](/img/structure/B13364999.png)
![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)
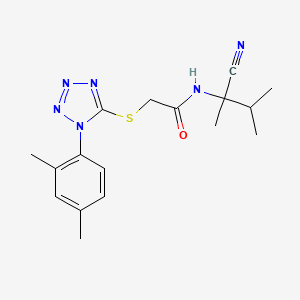
![3-[(Methylsulfanyl)methyl]-6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365021.png)
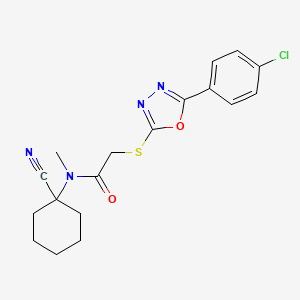
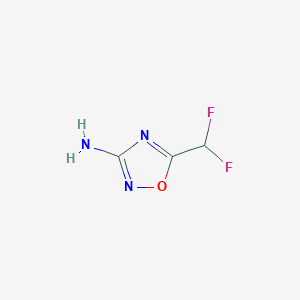
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B13365030.png)
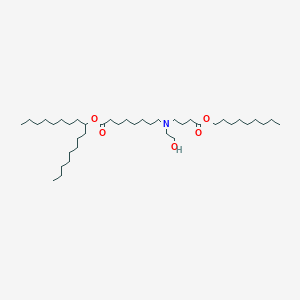
![1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365048.png)
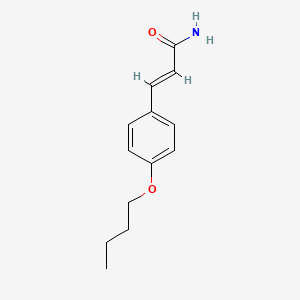
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B13365056.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13365057.png)
